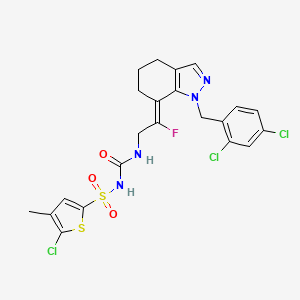
EP3 antagonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EP3 antagonist 4 is a compound that acts as an antagonist to the E-prostanoid 3 (EP3) receptor. This receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes such as inflammation, pain perception, and vascular functions . This compound has shown potential in research related to diabetes and cellular dysfunction .
Métodos De Preparación
The synthesis of EP3 antagonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the use of acylsulfonamide-based compounds, which are then modified to achieve the desired antagonist properties . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Análisis De Reacciones Químicas
EP3 antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
EP3 antagonist 4 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and functions of prostaglandin receptors. In biology, it helps in understanding the role of EP3 receptors in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as diabetes, inflammation, and cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EP3 receptors .
Mecanismo De Acción
The mechanism of action of EP3 antagonist 4 involves its binding to the EP3 receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are normally activated by prostaglandin E2. The molecular targets of this compound include the EP3 receptor itself and the associated G-proteins that mediate the receptor’s effects. By blocking these pathways, this compound can modulate various physiological responses such as inflammation and pain perception .
Comparación Con Compuestos Similares
EP3 antagonist 4 is unique in its high affinity and selectivity for the EP3 receptor. Similar compounds include other EP3 antagonists such as DG-041 and ONO-AE3-240, which also target the EP3 receptor but may differ in their potency and pharmacokinetic properties . Additionally, other prostaglandin receptor antagonists, such as those targeting EP1, EP2, and EP4 receptors, can be compared to this compound in terms of their receptor specificity and therapeutic applications .
Propiedades
Fórmula molecular |
C22H20Cl3FN4O3S2 |
|---|---|
Peso molecular |
577.9 g/mol |
Nombre IUPAC |
1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |
InChI |
InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |
Clave InChI |
FYUOIRIANAUUOH-VLGSPTGOSA-N |
SMILES isomérico |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |
SMILES canónico |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
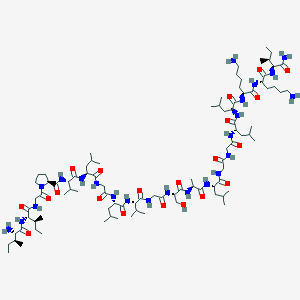
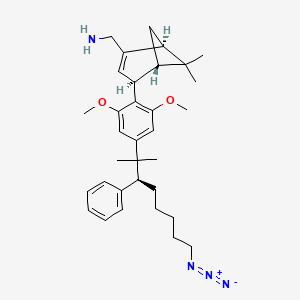
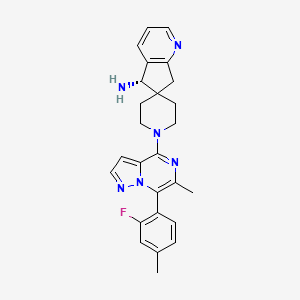
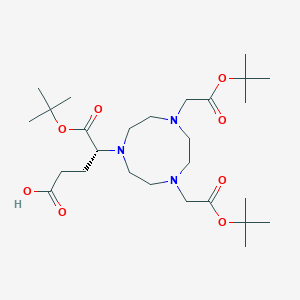
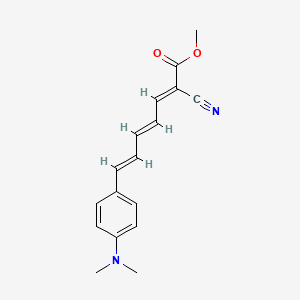
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

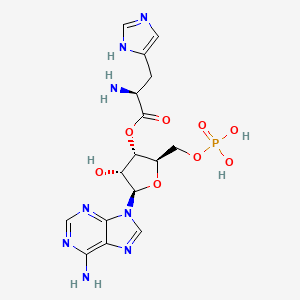
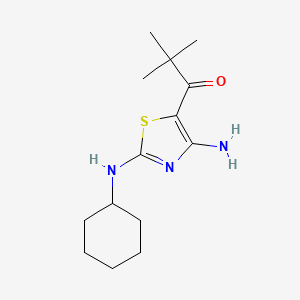
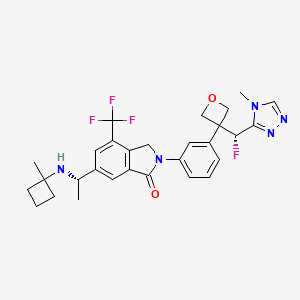
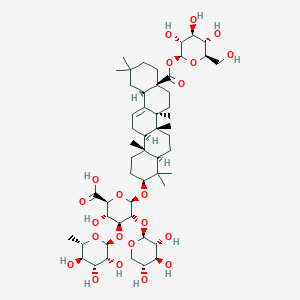
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
